molecular formula C13H14N4O4S2 B14985221 N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-4-carboxamide

N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B14985221
M. Wt: 354.4 g/mol
InChI Key: IPHJOEAPCCRLCX-UHFFFAOYSA-N
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Description

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a morpholine ring, a sulfonyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonyl chloride with morpholine to form N-(4-morpholinosulfonyl)aniline. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring through cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the morpholine ring yields N-formyl-N-2-hydroxyethylaniline .

Scientific Research Applications

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is unique due to its combination of a morpholine ring, a sulfonyl group, and a thiadiazole ring. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14N4O4S2

Molecular Weight

354.4 g/mol

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C13H14N4O4S2/c18-13(12-9-22-16-15-12)14-10-1-3-11(4-2-10)23(19,20)17-5-7-21-8-6-17/h1-4,9H,5-8H2,(H,14,18)

InChI Key

IPHJOEAPCCRLCX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSN=N3

Origin of Product

United States

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